molecular formula C6H6N2O2 B1174260 2-Methyl-4-Aminopyridine CAS No. 18437-58-4

2-Methyl-4-Aminopyridine

Cat. No. B1174260
CAS RN: 18437-58-4
InChI Key:
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Description

2-Methyl-4-aminopyridine (2-Me-4-AP) is a pyridine derivative that has gained significant attention in scientific research due to its unique properties. It is a potent potassium channel blocker that has been shown to enhance synaptic transmission and improve nerve conduction in various neurological disorders.

Mechanism Of Action

The mechanism of action of 2-Methyl-4-Aminopyridine is based on its ability to block potassium channels in neurons. This results in depolarization of the membrane potential and increased firing of action potentials, leading to enhanced synaptic transmission and nerve conduction. The effects of 2-Methyl-4-Aminopyridine are selective for certain types of potassium channels, such as the Kv1.1 and Kv1.2 channels, which are abundant in neurons.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Methyl-4-Aminopyridine are related to its ability to block potassium channels in neurons. This leads to increased firing of action potentials, which can result in enhanced synaptic transmission and nerve conduction. In addition, 2-Methyl-4-Aminopyridine has been shown to increase the release of neurotransmitters such as acetylcholine and glutamate, which can further enhance synaptic transmission.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Methyl-4-Aminopyridine in lab experiments is its ability to enhance synaptic transmission and nerve conduction, which can be useful for studying neurological disorders and their underlying mechanisms. However, there are also some limitations to using 2-Methyl-4-Aminopyridine, such as its potential toxicity and narrow therapeutic window. In addition, the effects of 2-Methyl-4-Aminopyridine can be variable depending on the type of neuron and the concentration used.

Future Directions

There are several future directions for research on 2-Methyl-4-Aminopyridine, including its potential use in combination with other drugs for the treatment of neurological disorders. In addition, further studies are needed to determine the optimal dosage and administration route for 2-Methyl-4-Aminopyridine, as well as its long-term effects on neuronal function and survival. Finally, the development of new analogs and derivatives of 2-Methyl-4-Aminopyridine may lead to improved therapeutic efficacy and reduced toxicity.

Synthesis Methods

2-Methyl-4-Aminopyridine can be synthesized by the reaction of 2-methylpyridine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-methyl-4-hydroxylaminopyridine, which can be further converted to 2-Methyl-4-Aminopyridine by treatment with an acid such as hydrochloric acid. The purity of the final product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-Methyl-4-Aminopyridine has been extensively studied for its potential therapeutic applications in various neurological disorders such as multiple sclerosis, spinal cord injury, and myasthenia gravis. It has been shown to improve nerve conduction and synaptic transmission by blocking potassium channels, which can lead to enhanced motor function and reduced spasticity in patients with these conditions.

properties

CAS RN

18437-58-4

Product Name

2-Methyl-4-Aminopyridine

Molecular Formula

C6H6N2O2

Molecular Weight

0

Origin of Product

United States

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